molecular formula C19H19ClN2O B2838242 3-benzyl-7-chloro-2-isobutylquinazolin-4(3H)-one CAS No. 587881-23-0

3-benzyl-7-chloro-2-isobutylquinazolin-4(3H)-one

Cat. No.: B2838242
CAS No.: 587881-23-0
M. Wt: 326.82
InChI Key: RVBSKDCINWYUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-7-chloro-2-isobutylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H19ClN2O and its molecular weight is 326.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-7-chloro-2-(2-methylpropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-13(2)10-18-21-17-11-15(20)8-9-16(17)19(23)22(18)12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSKDCINWYUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask, equipped with an overhead stirrer, heating mantle, condenser and Dean-Stark apparatus was charged with 1,500 mL of toluene, 412.7 g (1 eq.) of 7-chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one and 281.0 g (1.5 eq.) of benzylamine and brought to reflux for 3 hours. After removal of the water, ethylene glycol (150 mL) and 14.2 g (0.2 eq.) of NaOH were added and the mixture was heated to 115° C. for 5 hours. Completion of the reaction was monitored by TLC, after which the temperature was cooled to 60° C. and the pH adjusted to about 7 with 1N HCl, followed by the addition of 1 L of brine. The top organic layer was separated and the aqueous layer extracted with methylene chloride (2×300 mL). The organic phases were combined and dried over sodium sulfate. Solvents were stripped off leaving a viscous oil to which warm hexane (500 mL) was added. The mixture was cooled in an ice bath to give White crystals, which were separated by filtration. The filter cake was washed with cold hexane (800 mL) and air dried to give the title product as a white solid (470 g). An additional 42.4 g of title product was obtained from the mother liquor (512.4 g, 90.3%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
14.2 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
412.7 g
Type
reactant
Reaction Step Five
Quantity
281 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.